molecular formula C15H18BrNO3 B268135 N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine

Numéro de catalogue B268135
Poids moléculaire: 340.21 g/mol
Clé InChI: VEIWHHOTUHBODN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine, also known as BEMFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BEMFA belongs to the class of benzylamine compounds and has been shown to exhibit promising pharmacological properties.

Mécanisme D'action

The exact mechanism of action of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine is not fully understood. However, it has been suggested that N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine may act by modulating the activity of certain enzymes and receptors in the body. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators. In addition, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to induce apoptosis (programmed cell death) in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine in lab experiments is its high potency and selectivity. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to exhibit potent anti-inflammatory and anti-cancer properties at relatively low concentrations. However, one of the limitations of using N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine. One area of research is the development of more efficient synthesis methods for N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine and its derivatives. Another area of research is the investigation of the potential therapeutic applications of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the development of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine-based drug delivery systems could enhance its therapeutic potential and reduce its limitations.

Méthodes De Synthèse

The synthesis of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine involves the reaction between 3-bromo-5-ethoxy-4-methoxybenzaldehyde and 2-furylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine as the final product.

Applications De Recherche Scientifique

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

Nom du produit

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine

Formule moléculaire

C15H18BrNO3

Poids moléculaire

340.21 g/mol

Nom IUPAC

N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C15H18BrNO3/c1-3-19-14-8-11(7-13(16)15(14)18-2)9-17-10-12-5-4-6-20-12/h4-8,17H,3,9-10H2,1-2H3

Clé InChI

VEIWHHOTUHBODN-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CC=CO2)Br)OC

SMILES canonique

CCOC1=C(C(=CC(=C1)CNCC2=CC=CO2)Br)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.